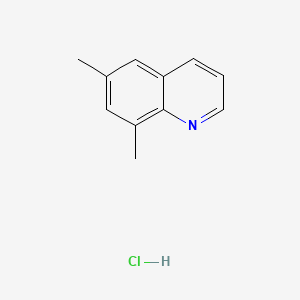

6,8-Dimethylquinoline hydrochloride

Vue d'ensemble

Description

6,8-Dimethylquinoline hydrochloride is a chemical compound belonging to the quinoline family. It is characterized by its yellow crystalline powder form, which is soluble in water and ethanol. This compound has garnered attention due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethylquinoline hydrochloride typically involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent. Hydrochloric acid is used as the catalyst for this reaction, which has been found to yield the highest results . This method is part of a broader trend towards greener and more sustainable chemical processes, utilizing alternative reaction methods such as microwave irradiation, solvent-free conditions, and eco-friendly catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are likely to be applied to scale up the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

6,8-Dimethylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Reduced quinoline derivatives with additional hydrogen atoms.

Substitution: Substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

Antimicrobial and Anticancer Properties

Research has indicated that 6,8-dimethylquinoline hydrochloride exhibits notable biological activities, making it a candidate for further pharmacological studies. Compounds with quinoline structures are often explored for their potential as antimicrobial agents. For instance, studies have shown that modifications to the quinoline ring can enhance activity against various pathogens, including Mycobacterium tuberculosis (the causative agent of tuberculosis) and cancer cells .

- Mechanism of Action : The mechanism by which quinoline derivatives exert their effects often involves the inhibition of key enzymes or pathways within microbial cells or cancerous tissues. For example, some derivatives have been found to inhibit DNA gyrase, an essential enzyme for bacterial replication .

- Case Study : A study involving arylated quinoline carboxylic acids demonstrated that specific substitutions on the quinoline ring could lead to significant increases in anti-tubercular activity. Compounds modified at the C-6 position exhibited enhanced efficacy against M. tuberculosis strains .

Cholesterol Management

ACAT Inhibition

Another significant application of this compound is its role as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT). This enzyme is crucial in cholesterol metabolism, and its inhibition can lead to reduced cholesterol absorption in the intestines and decreased cholesterol ester accumulation in arterial walls .

- Clinical Relevance : Compounds that inhibit ACAT are being investigated for their potential use in treating hypercholesterolemia and preventing cardiovascular diseases. The ability of this compound to modulate cholesterol levels positions it as a valuable candidate in this therapeutic area.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Potential to inhibit bacterial growth | Effective against Mycobacterium tuberculosis |

| Anticancer Activity | May inhibit cancer cell proliferation | Shows promise in targeting specific cancer types |

| Cholesterol Management | Inhibits ACAT to reduce cholesterol absorption | Useful for hypercholesterolemia treatment |

Mécanisme D'action

The mechanism of action of 6,8-Dimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exhibit antimicrobial and anticancer activities by interfering with the cellular processes of microorganisms and cancer cells. The compound may inhibit the synthesis of nucleic acids and proteins, leading to cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.

4-Hydroxy-2-quinolones: Compounds with significant pharmaceutical and biological activities.

8-Hydroxyquinoline: Known for its antimicrobial, anticancer, and antifungal effects.

Uniqueness

6,8-Dimethylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its solubility in water and ethanol, along with its potential therapeutic applications, sets it apart from other quinoline derivatives.

Activité Biologique

6,8-Dimethylquinoline hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound belongs to the quinoline family, which is known for various pharmacological effects. The compound can be synthesized through several methods, including condensation reactions of appropriate precursors. Its structure consists of a quinoline ring with two methyl groups at the 6 and 8 positions, enhancing its biological activity compared to other derivatives.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting the synthesis of nucleic acids and proteins in microorganisms. This leads to cell death through disruption of essential cellular processes.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. It has been shown to interfere with cell cycle regulation and promote the cleavage of DNA in cancerous cells .

Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition zones compared to control groups, indicating potent antibacterial activity.

- Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines (e.g., HeLa and HepG2). The compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins .

- Antiviral Activity : A recent investigation identified this compound as a promising candidate against Enterovirus D68 (EV-D68). The compound showed an EC50 value ranging from 0.05 to 0.10 μM, indicating strong antiviral potential .

Propriétés

IUPAC Name |

6,8-dimethylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h3-7H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHCKNOJIHABGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CC=N2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682443 | |

| Record name | 6,8-Dimethylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-45-8 | |

| Record name | Quinoline, 6,8-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.